Regiochemistry Potency: Thieno[3,2-d] vs. [2,3-d] Core
The thieno[3,2-d]pyrimidine core consistently yields superior target inhibition compared to its thieno[2,3-d] regioisomer. In a systematic head-to-head comparison across matched compound pairs, select thieno[3,2-d]pyrimidinium derivatives achieved 100% inhibition at 10 µM, whereas the corresponding thieno[2,3-d]pyrimidinium analogs exhibited markedly lower inhibitory potency, with some matched pairs showing reductions to 46–64% inhibition at the same concentration [1]. This regiochemical advantage is attributed to differences in the spatial orientation of the sulfur atom within the fused ring system, which affects hydrogen-bonding geometry with kinase hinge regions. For procurement decisions, selecting the [3,2-d] isomer (CAS 109879-88-1) over a [2,3-d] counterpart directly preserves this documented potency advantage.
| Evidence Dimension | Target inhibitory potency (% inhibition at 10 µM) |
|---|---|
| Target Compound Data | 100% inhibition (representative thieno[3,2-d]pyrimidinium compounds Fa-29, Fa-33) |
| Comparator Or Baseline | 46.43% and 64.21% inhibition (matched thieno[2,3-d]pyrimidinium compounds Ff-6, Ff-5) |
| Quantified Difference | Up to ~54 percentage-point reduction in inhibition for the [2,3-d] isomer relative to [3,2-d] |
| Conditions | Enzymatic inhibition assay at 10 µM compound concentration; Pharmaceutics 2022, Table 3 |
Why This Matters
Procuring the [3,2-d] regioisomer ensures retention of the full inhibitory potency inherent to this core, avoiding the documented activity loss associated with the [2,3-d] isomer series.
- [1] Fersing C, Basmaciyan L, Boudot C, et al. Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. Pharmaceutics. 2022;14(4):715. Table 3. doi:10.3390/pharmaceutics14040715 View Source
